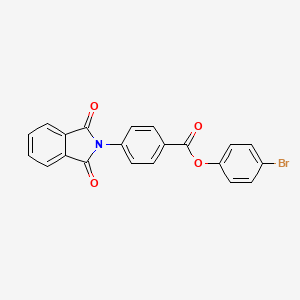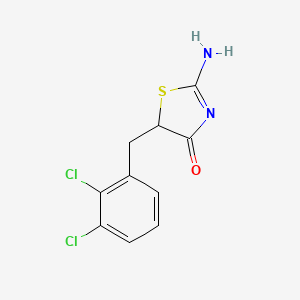![molecular formula C27H40O2 B5128296 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate is a chemical compound that belongs to the class of bicyclic compounds. It has various applications in scientific research, including its use as a chemical probe for studying the biological functions of certain proteins and its potential as a therapeutic agent. In 2.2]oct-1-yl 4-hexylcyclohexanecarboxylate.
Wirkmechanismus
The mechanism of action of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate is not fully understood. However, it has been shown to inhibit the activity of Nav1.7 and TRPV1 channels, which are involved in the transmission of pain signals. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate can inhibit the activity of Nav1.7 and TRPV1 channels with high potency and selectivity. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated its potential as a therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate in lab experiments is its high potency and selectivity for Nav1.7 and TRPV1 channels. This makes it a useful tool for studying the biological functions of these channels. However, one limitation is that it may have off-target effects on other ion channels or proteins, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation in animal models. Another direction is to explore its selectivity for Nav1.7 and TRPV1 channels in more detail, including its interactions with other ion channels and proteins. Additionally, the synthesis of analogs of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate could lead to the discovery of compounds with improved potency and selectivity for these channels.
Synthesemethoden
The synthesis of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate involves a multistep process. The starting material is bicyclo[2.2.2]oct-1-ene, which is reacted with phenylmagnesium bromide to form 4-phenylbicyclo[2.2.2]octan-1-ol. The alcohol is then converted to the corresponding mesylate, which is reacted with 4-hexylcyclohexanecarboxylic acid to yield the desired product. The synthesis has been optimized to produce high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate has various applications in scientific research. It has been used as a chemical probe for studying the biological functions of certain proteins, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) ion channel. It has also been investigated as a potential therapeutic agent for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-6-9-22-12-14-23(15-13-22)25(28)29-27-19-16-26(17-20-27,18-21-27)24-10-7-5-8-11-24/h5,7-8,10-11,22-23H,2-4,6,9,12-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIRLFNGKHEZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)


![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)
![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)